molecular formula C9H16O3 B1610395 Tert-butyl 2-methyl-3-oxobutanoate CAS No. 39149-65-0

Tert-butyl 2-methyl-3-oxobutanoate

Cat. No. B1610395
CAS RN: 39149-65-0
M. Wt: 172.22 g/mol
InChI Key: QIFZMFUCASLNCC-UHFFFAOYSA-N
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Description

Tert-butyl 2-methyl-3-oxobutanoate is a chemical compound with the CAS Number: 39149-65-0 . It has a molecular weight of 172.22 and its IUPAC name is tert-butyl 2-methyl-3-oxobutanoate .


Molecular Structure Analysis

The InChI code for Tert-butyl 2-methyl-3-oxobutanoate is 1S/C9H16O3/c1-6(7(2)10)8(11)12-9(3,4)5/h6H,1-5H3 . The compound contains a total of 27 bonds; 11 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 ketone (aliphatic) .


Physical And Chemical Properties Analysis

Tert-butyl 2-methyl-3-oxobutanoate has a molecular weight of 172.22 . Other physical and chemical properties such as density, melting point, boiling point, solubility, vapor pressure, and refractive index are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis and Catalysis

Synthesis of Complex Molecules

Tert-butyl 2-methyl-3-oxobutanoate serves as an intermediate in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds. For instance, it has been employed in the scale-up synthesis of deuterium-labeled cis-cyclobutane-1,3-Dicarboxylic acid derivative using continuous photo flow chemistry. This process demonstrates its utility in preparing building blocks for various biologically active compounds and those in material sciences containing cyclobutane ring systems labeled with deuterium atoms (Yamashita et al., 2019).

Catalysis

The compound has been noted for its role in catalytic processes, particularly in the asymmetric synthesis of (+)-trachyspic acid, showcasing its application in achieving high optical purity of synthesized compounds. The process involves an aldol reaction followed by various optimization steps to achieve the synthesis of the tumor cell heparanase inhibitor (Morokuma et al., 2008).

Environmental Applications

Photocatalytic Degradation

Tert-butyl 2-methyl-3-oxobutanoate has been implicated in environmental applications, such as the photocatalytic degradation of pollutants. A study on the efficient photocatalytic degradation of Methyl tert-butyl ether (MTBE) under Pd/ZnO and visible light irradiation highlights the potential use of related compounds in environmental remediation efforts (Seddigi et al., 2015).

Material Science

Metal Organic Chemical Vapor Deposition (MOCVD)

In the field of materials science, tert-butyl 2-methyl-3-oxobutanoate is explored as a precursor for metal organic chemical vapor deposition (MOCVD). A study on the synthesis and characterization of hafnium tert-butylacetoacetate for HfO2 films by MOCVD showcases its utility in fabricating high-quality films for semiconductor applications (Pasko et al., 2005).

Future Directions

Tert-butyl 2-methyl-3-oxobutanoate is used in the synthesis of potent small molecule-peptide conjugates in HIV-1 inhibition . This suggests potential future directions in the field of medicinal chemistry and drug development.

properties

IUPAC Name

tert-butyl 2-methyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-6(7(2)10)8(11)12-9(3,4)5/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFZMFUCASLNCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471629
Record name TERT-BUTYL 2-METHYL-3-OXOBUTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-methyl-3-oxobutanoate

CAS RN

39149-65-0
Record name TERT-BUTYL 2-METHYL-3-OXOBUTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-methyl-3-oxobutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Methyl iodide (6.86 mL, 1.1 eq) and K2CO3 (17.97 g, 1.3 eq) were added to an acetone (400 mL) solution of tert-butyl 3-oxobutanoate (15.82 g, 100 mmol) at room temperature. After 15 h, the mixture was filtered and the filtrate was concentrated. The residue was dissolved in ethyl acetate (300 mL), washed with water (30 mL) and brine (300 mL), dried (MgSO4) and concentrated. The crude residue was purified by silica gel chromatography (5-10% EtOAc-hexanes) to give tert-butyl 2-methyl-3-oxobutanoate as a colorless oil (9.56 g, 56%). MS found: (M+Na)+=195.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.